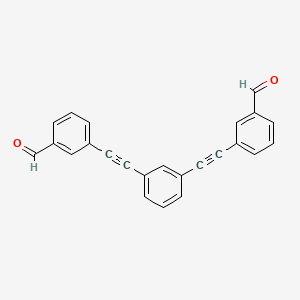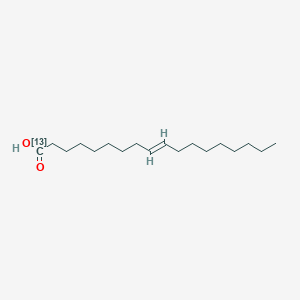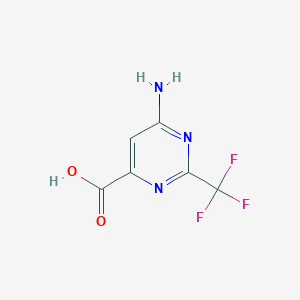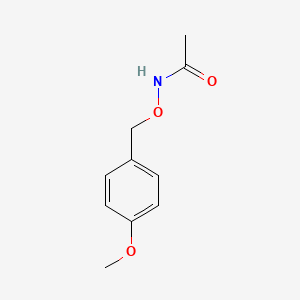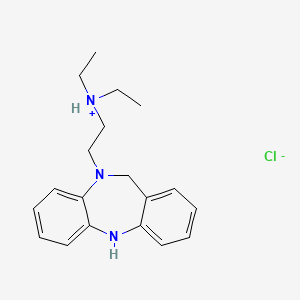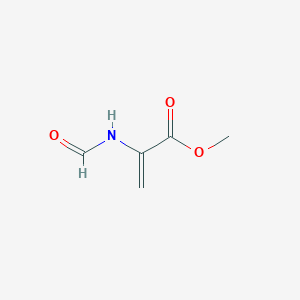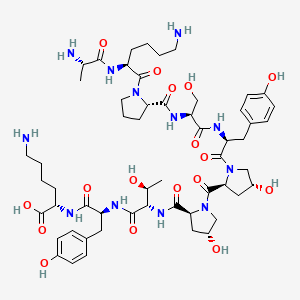
Carbazole, 2-chloro-9-(3-dimethylaminopropyl)-7-methoxy-, oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbazole, 2-chloro-9-(3-dimethylaminopropyl)-7-methoxy-, oxalate is a complex organic compound with a unique structure that combines a carbazole core with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbazole, 2-chloro-9-(3-dimethylaminopropyl)-7-methoxy-, oxalate typically involves multiple steps. One common method starts with the chlorination of carbazole to introduce the chloro group at the 2-position. This is followed by the introduction of the 3-dimethylaminopropyl group through a nucleophilic substitution reaction. The methoxy group is then added via methylation. Finally, the compound is converted to its oxalate form by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Carbazole, 2-chloro-9-(3-dimethylaminopropyl)-7-methoxy-, oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized carbazole compounds.
科学的研究の応用
Carbazole, 2-chloro-9-(3-dimethylaminopropyl)-7-methoxy-, oxalate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Carbazole, 2-chloro-9-(3-dimethylaminopropyl)-7-methoxy-, oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-Chloro-9-(3-dimethylaminopropyl)-thioxanthen-9-ol
- 3-(2-chloro-9H-carbazol-9-yl)-N,N-dimethylpropan-1-amine ethanedioate
Uniqueness
Carbazole, 2-chloro-9-(3-dimethylaminopropyl)-7-methoxy-, oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
特性
CAS番号 |
41734-89-8 |
|---|---|
分子式 |
C20H23ClN2O5 |
分子量 |
406.9 g/mol |
IUPAC名 |
3-(2-chloro-7-methoxycarbazol-9-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C18H21ClN2O.C2H2O4/c1-20(2)9-4-10-21-17-11-13(19)5-7-15(17)16-8-6-14(22-3)12-18(16)21;3-1(4)2(5)6/h5-8,11-12H,4,9-10H2,1-3H3;(H,3,4)(H,5,6) |
InChIキー |
AAZHUVOGSCDTKW-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CCCN1C2=C(C=CC(=C2)OC)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


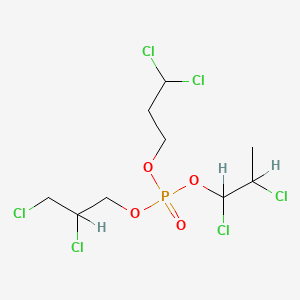

![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)

![4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione](/img/structure/B13743231.png)

